molecular formula C16H10F3NO4S B2508477 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 315239-54-4

2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2508477
CAS No.: 315239-54-4
M. Wt: 369.31
InChI Key: RYXZRTCXWYZVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to a phenyl ring, which is further connected to an isoindole-dione moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with the trifluoromethanesulfonyl group is synthesized through electrophilic aromatic substitution reactions.

    Attachment of the Isoindole-Dione Moiety: The isoindole-dione moiety is introduced through a cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups, such as thiols or sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can lead to the modulation of various biological processes, such as enzyme inhibition, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-trifluoromethanesulfonylphenylboronic acid
  • 4,4,5,5-tetramethyl-2-(2-methyl-5-trifluoromethylsulfonylphenyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique isoindole-dione moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, stability, and specificity in its interactions.

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO4S/c1-9-6-7-10(25(23,24)16(17,18)19)8-13(9)20-14(21)11-4-2-3-5-12(11)15(20)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXZRTCXWYZVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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